molecular formula C10H8BrNO2 B596762 Ethyl 2-bromo-5-cyanobenzoate CAS No. 1261585-44-7

Ethyl 2-bromo-5-cyanobenzoate

Cat. No. B596762
CAS RN: 1261585-44-7
M. Wt: 254.083
InChI Key: LPZYUQDSUQFAOZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyanobenzoate is a chemical compound with the molecular formula C10H8BrNO2 . It has a molecular weight of 254.08 . It is a solid substance .


Synthesis Analysis

The synthesis of Ethyl 2-bromo-5-cyanobenzoate can be achieved through the reaction between phthalic acid monoamide and ethanol in pyridine in the presence of p-toluenesulfonyl chloride . Another method involves the Br-Li exchange on isopropyl 2-bromo-5-cyanobenzoate .


Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-5-cyanobenzoate is 1S/C10H8BrNO2/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-5H,2H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-bromo-5-cyanobenzoate are not detailed in the search results, it’s known that organometallic intermediates like this compound are highly reactive and can be used to form novel carbon-carbon and carbon-heteroatom bonds .


Physical And Chemical Properties Analysis

Ethyl 2-bromo-5-cyanobenzoate is a solid substance . It has a molecular weight of 254.08 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Synthesis of Pharmacologically Active Compounds : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a related compound, was used to synthesize derivatives with potential pharmacological activities (Chapman et al., 1971).

  • Creation of Novel Chemical Entities : It was used in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, indicating its role in creating new chemical structures (Pokhodylo & Obushak, 2019).

  • Use in Radical Cyclization Reactions : This compound has been involved in radical cyclization reactions, an important process in organic synthesis (Hada et al., 1996).

  • Synthesis of Novel Compounds for Research : It played a role in synthesizing a series of new compounds for research purposes (Nassiri & Milani, 2020).

  • Developing Aryl Radical Building Blocks : It has been used as a building block in radical cyclization reactions to synthesize heterocycles (Allin et al., 2005).

  • Participation in the Formation of Heterocycles : Ethyl 2-bromo-5-cyanobenzoate is involved in reactions leading to the formation of heterocyclic systems (Sunder & Peet, 1979).

  • Synthesis of Antidiabetic Agents : Used in the synthesis of compounds with potential antidiabetic properties (Nazir et al., 2018).

  • Research in Organic Chemistry : Ethyl 2-bromo-5-cyanobenzoate has been used in studies exploring new reactions in organic chemistry (Ang et al., 1995).

  • Applications in Photolysis Reactions : This compound was utilized in photolysis reactions for the study of chemical processes (Neidigk & Morrison, 1978).

  • Development of Therapeutic Agents : Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, a derivative, has been studied for its neuroprotective and potential therapeutic properties (Orozco et al., 2004).

Safety and Hazards

While specific safety and hazard information for Ethyl 2-bromo-5-cyanobenzoate was not found, it’s important to handle all chemical compounds with care. Always use appropriate personal protective equipment and follow safety protocols when handling chemicals .

Future Directions

The use of Ethyl 2-bromo-5-cyanobenzoate and similar organometallic compounds in synthesis is a dynamic area of research. The advent of flow microreactor technology has expanded the possibilities of reactive organometallic intermediates within synthetic chemistry . This suggests that Ethyl 2-bromo-5-cyanobenzoate could have potential future applications in the synthesis of novel compounds.

Mechanism of Action

. The primary targets of this compound are not explicitly mentioned in the available literature. Further research is needed to identify its specific targets and their roles.

Mode of Action

Bromine-containing compounds often act as electrophiles in organic reactions . They can form sigma-bonds with benzene rings, generating positively charged intermediates . This interaction can lead to the substitution of hydrogen atoms in the benzene ring, resulting in a substituted benzene ring . More research is required to confirm if Ethyl 2-bromo-5-cyanobenzoate follows a similar mode of action.

Biochemical Pathways

It’s worth noting that the compound has been used in the synthesis of 5-Cyano-2-formylbenzoic acid , suggesting it may play a role in synthetic organic chemistry reactions.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2-bromo-5-cyanobenzoate is currently unavailable. The compound has a molecular weight of 254.08 , which could influence its pharmacokinetic properties

Action Environment

It’s known that the compound is a solid under normal conditions Its stability and efficacy could potentially be influenced by factors such as temperature, pH, and the presence of other chemical substances

properties

IUPAC Name

ethyl 2-bromo-5-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZYUQDSUQFAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743734
Record name Ethyl 2-bromo-5-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-5-cyanobenzoate

CAS RN

1261585-44-7
Record name Benzoic acid, 2-bromo-5-cyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261585-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-bromo-5-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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